An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4-pyren-1-yl-butyric acid
An In-depth Technical Guide to the Chemical Properties of 4-Oxo-4-pyren-1-yl-butyric acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 4-Oxo-4-pyren-1-yl-butyric acid. It is intended for researchers, scientists, and professionals in the fields of drug development, material science, and synthetic organic chemistry who are interested in the unique characteristics and potential applications of this polycyclic aromatic hydrocarbon derivative.
Introduction: The Significance of the Pyrene Moiety
4-Oxo-4-pyren-1-yl-butyric acid, also known as γ-Oxo-1-pyrenebutyric acid, is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings. The pyrene moiety imparts distinct fluorescence and electrochemical properties to the molecule, making it a valuable building block in various scientific disciplines. The presence of both a ketone and a carboxylic acid functional group provides versatile handles for further chemical modifications, opening avenues for the development of novel materials and biologically active compounds. This guide will delve into the core chemical aspects of this compound, providing a foundational understanding for its application in advanced research. The unique structure and properties of 4-Oxo-4-pyren-1-yl-butyric acid make it a compound of interest for applications in fluorescent and luminescent materials, as well as in the synthesis of novel organic compounds[1].
Synthesis and Mechanistic Insights
The primary and most established method for the synthesis of 4-Oxo-4-pyren-1-yl-butyric acid is the Friedel-Crafts acylation of pyrene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds with aromatic rings.
The Friedel-Crafts Acylation Reaction
The reaction typically proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the succinic anhydride, making it a more potent electrophile. The pyrene then acts as the nucleophile, attacking the activated acylating agent.
Reaction Scheme:
Caption: Friedel-Crafts acylation of pyrene with succinic anhydride.
Mechanistic Considerations
The mechanism of the Friedel-Crafts acylation with succinic anhydride involves the formation of an acylium ion intermediate. The Lewis acid coordinates to one of the carbonyl oxygens of the succinic anhydride, polarizing the C-O bond and facilitating its cleavage to form the highly electrophilic acylium ion. The aromatic π-system of pyrene then attacks this electrophile, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step restores the aromaticity of the pyrene ring, yielding the final product.[2]
It is noteworthy that the Friedel-Crafts acylation is generally a reversible process, particularly with reactive aromatic hydrocarbons like pyrene[3]. This reversibility can sometimes lead to acyl group migrations and the formation of isomeric byproducts, although the 1-substituted product is typically favored.
Advancements in Synthetic Methodology: Mechanochemistry
Recent studies have demonstrated the advantages of employing mechanochemical conditions for the Friedel-Crafts acylation of pyrene with succinic anhydride.[4] Solid-state milling of the reactants has shown a remarkable improvement in yield (40%) compared to traditional solution-phase reactions (6%)[4]. This solvent-free approach is not only more environmentally friendly but also can enhance reaction rates and selectivity by promoting intimate contact between the solid reactants.
Experimental Protocol: Mechanochemical Synthesis of 4-Oxo-4-pyren-1-yl-butyric acid
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Preparation: In a ball milling jar, combine pyrene, succinic anhydride, and a Lewis acid catalyst (e.g., AlCl₃) in the appropriate stoichiometric ratio.
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Milling: Mill the mixture at a specified frequency and for a designated time. The optimal parameters should be determined empirically.
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Work-up: After milling, the reaction mixture is typically quenched with dilute acid to decompose the catalyst.
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Isolation: The crude product is then isolated by filtration.
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Purification: Further purification can be achieved by recrystallization from a suitable solvent to yield pure 4-Oxo-4-pyren-1-yl-butyric acid.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Oxo-4-pyren-1-yl-butyric acid is essential for its handling, characterization, and application.
| Property | Value | Reference |
| CAS Number | 7499-60-7 | [5] |
| Molecular Formula | C₂₀H₁₄O₃ | [5] |
| Molecular Weight | 302.32 g/mol | [5] |
| IUPAC Name | 4-oxo-4-pyren-1-ylbutanoic acid | [6] |
| Melting Point | 183 °C | [5] |
| Density | 1.4 ± 0.1 g/cm³ | [5] |
| Flash Point | 315.1 ± 21.9 °C | [5] |
| XLogP3 | 4.1 | [5] |
| Appearance | White powder | [7] |
Spectroscopic and Analytical Characterization
The structural elucidation of 4-Oxo-4-pyren-1-yl-butyric acid relies on a combination of spectroscopic techniques.
| Spectroscopic Data | Key Features |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyrene ring system, as well as two methylene groups of the butyric acid chain. The integration of these signals would confirm the proton count. |
| ¹³C NMR | The carbon NMR spectrum would reveal distinct signals for the carbonyl carbons of the ketone and carboxylic acid, the sp² hybridized carbons of the pyrene ring, and the sp³ hybridized carbons of the aliphatic chain. |
| Infrared (IR) Spectroscopy | The IR spectrum would exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid. The O-H stretch of the carboxylic acid would also be a prominent, broad feature. |
| Mass Spectrometry | Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 302.32. Fragmentation patterns could provide further structural information. |
While specific spectral data is available across various databases, a detailed in-house characterization is always recommended for confirmation of purity and identity.[6][8]
Reactivity Profile
The reactivity of 4-Oxo-4-pyren-1-yl-butyric acid is dictated by its functional groups: the pyrene core, the ketone, and the carboxylic acid.
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Pyrene Core: The extended π-system of the pyrene ring can undergo further electrophilic substitution reactions, although the existing acyl group will be deactivating and direct subsequent substitutions.
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Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack and can be reduced to a secondary alcohol or undergo condensation reactions.
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Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a versatile point for conjugation to other molecules.
Potential Applications
The unique combination of a fluorescent pyrene core and reactive functional groups makes 4-Oxo-4-pyren-1-yl-butyric acid a valuable intermediate in several areas:
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Fluorescent Probes and Sensors: The pyrene moiety's sensitivity to its local environment can be exploited to design fluorescent probes for detecting specific analytes or monitoring biological processes.
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Drug Delivery and Bioconjugation: The carboxylic acid group allows for the covalent attachment of the molecule to proteins, peptides, or other drug molecules, enabling the development of targeted drug delivery systems or fluorescently labeled biomolecules.
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Organic Electronics: Polycyclic aromatic hydrocarbons are of interest in the development of organic semiconductors and other electronic materials.
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Bulk Drug Intermediate: Its classification as a bulk drug intermediate suggests its use in the synthesis of larger, more complex active pharmaceutical ingredients.[5]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Oxo-4-pyren-1-yl-butyric acid is classified as follows:
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Harmful if swallowed[6]
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Harmful in contact with skin[6]
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Causes skin irritation[6]
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Causes serious eye irritation[6]
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Harmful if inhaled[6]
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May cause respiratory irritation[6]
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
References
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Sturala, J., et al. (2019). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry, 15, 1373-1380. Retrieved from [Link]
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LookChem. (n.d.). Cas 7499-60-7, 4-OXO-4-PYREN-1-YL-BUTYRIC ACID. Retrieved from [Link]
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PubChem. (n.d.). gamma-Oxo-1-pyrenebutyric acid. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 4-OXO-4-PYREN-1-YL-BUTYRIC ACID. Retrieved from [Link]
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Drugfuture. (n.d.). 4-OXO-4-PYREN-1-YL-BUTYRIC ACID. Retrieved from [Link]
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Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). 4-oxo-4-pyren-1-yl-butyric acid cas no.7499-60-7. Retrieved from [Link]
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Chemistry Stack Exchange. (2016). Mechanism of Friedel-Crafts acylation with succinic anhydride. Retrieved from [Link]
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ResearchGate. (2014). In quest of reversibility of Friedel-Crafts acyl rearrangements in the pyrene series. Retrieved from [Link]
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